

4-Formyl-2-methoxybenzonitrile molecular structure

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Compound of Interest

Compound Name: **4-Formyl-2-methoxybenzonitrile**

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An In-depth Technical Guide to the Molecular Structure of **4-Formyl-2-methoxybenzonitrile**

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the molecular architecture of **4-Formyl-2-methoxybenzonitrile** (CAS No: 21962-49-2), a pivotal intermediate in synthetic organic chemistry. By delving into its structural elucidation through advanced spectroscopic techniques, this document serves as a critical resource for professionals leveraging this compound in complex synthetic pathways and drug discovery programs.

Foundational Molecular Architecture

4-Formyl-2-methoxybenzonitrile is an aromatic compound built upon a benzene ring scaffold. Its molecular formula is $C_9H_7NO_2$.^{[1][2]} The defining characteristic of this molecule is its trisubstituted nature, featuring three distinct functional groups whose positions and electronic properties dictate its overall reactivity and utility. The structure consists of a nitrile ($C\equiv N$) group, a methoxy (OCH_3) group at the ortho-position (C2), and a formyl (CHO) group at the para-position (C4) relative to the nitrile.^[3]

The interplay between these functional groups is crucial. The formyl and nitrile groups are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. Conversely, the methoxy group is an electron-donating group through resonance, which influences the electronic distribution and reactivity of the molecule.^[3] This specific arrangement

of electron-donating and electron-withdrawing groups creates a unique electronic profile that is instrumental in its synthetic applications.^[3]

Caption: 2D molecular structure of **4-Formyl-2-methoxybenzonitrile**.

Physicochemical Properties

A summary of the key identifiers and properties for **4-Formyl-2-methoxybenzonitrile** is provided below.

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO ₂	[1] [2]
Molecular Weight	161.16 g/mol	[1] [2]
CAS Number	21962-49-2	[1] [2]
Monoisotopic Mass	161.04768 Da	[4]
SMILES	COC1=C(C=CC(=C1)C=O)C#N	[3] [4]
InChI	InChI=1S/C9H ₇ NO ₂ /c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,6H,1H3	[3] [4]
InChIKey	RIKJENUWHKDHIW-UHFFFAOYSA-N	[3] [4]

Spectroscopic Elucidation of the Molecular Structure

The definitive confirmation of the **4-Formyl-2-methoxybenzonitrile** structure relies on a combination of spectroscopic methods. Each technique provides unique and complementary information, which, when synthesized, leaves no ambiguity as to the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.

- ^1H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For **4-Formyl-2-methoxybenzonitrile**, the expected signals are:
 - A sharp singlet for the aldehyde proton ($\text{H}-\text{C}=\text{O}$), characteristically found far downfield around δ 9.8-10.0 ppm due to the strong deshielding effect of the carbonyl group.[3]
 - A singlet corresponding to the three methoxy protons ($-\text{OCH}_3$), typically appearing around δ 3.8-4.0 ppm.[3]
 - A complex set of signals for the three aromatic protons. Their specific splitting patterns (e.g., doublets, doublet of doublets) and chemical shifts are dictated by their positions relative to the three different substituents.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key expected resonances include:
 - The aldehyde carbonyl carbon ($\text{C}=\text{O}$) at a highly deshielded position, typically $\delta > 190$ ppm.
 - The nitrile carbon ($\text{C}\equiv\text{N}$) in the range of δ 115-120 ppm.
 - Aromatic carbons resonating between δ 110-165 ppm, with their exact shifts influenced by the attached functional groups.
 - The methoxy carbon ($-\text{OCH}_3$) appearing upfield around δ 55-60 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

- $\text{C}\equiv\text{N}$ Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected around $2200-2240 \text{ cm}^{-1}$.[3]

- C=O Stretch: A very strong absorption from the aldehyde carbonyl group is anticipated in the region of 1680-1700 cm^{-1} .^[3]
- C-O Stretch: The methoxy group's C-O bond will produce a characteristic stretch, typically around 1250-1270 cm^{-1} .^[3]
- Aromatic C-H and C=C Stretches: Bands corresponding to aromatic C-H stretching will appear above 3000 cm^{-1} , while C=C ring stretching vibrations occur in the 1400-1600 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a final confirmation of the molecular formula and structure. The monoisotopic mass is 161.04768 Da.^[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of $\text{C}_9\text{H}_7\text{NO}_2$. Furthermore, ion mobility mass spectrometry can provide predicted collision cross-section (CCS) values, which are valuable for analytical identification.^{[3][4]}

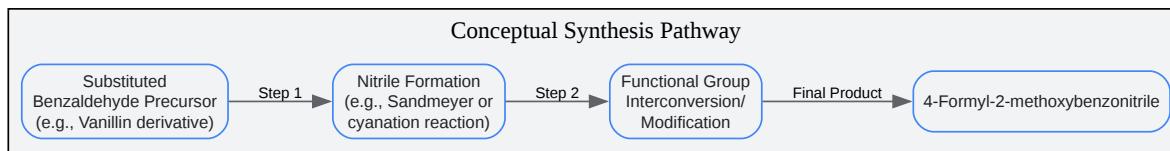
Adduct	m/z	Predicted CCS (\AA^2)
$[\text{M}+\text{H}]^+$	162.05496	131.0 - 132.3
$[\text{M}+\text{Na}]^+$	184.03690	142.4 - 145.1
$[\text{M}+\text{K}]^+$	200.01084	135.8 - 139.9
$[\text{M}-\text{H}]^-$	160.04040	127.0 - 134.9

(Data compiled from multiple predictive sources)^{[3][4]}

Synthesis and Strategic Importance

While this guide focuses on structure, understanding the synthesis provides context for the molecule's availability and application. A common conceptual pathway involves the modification of a readily available precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde), though multi-step industrial syntheses are more complex.^[6] For instance, a related isomer, 4-formyl-3-methoxybenzonitrile, is synthesized via the oxidative cleavage of a precursor acrylate.^{[7][8]}

Such routes highlight the precise chemical transformations required to achieve the specific substitution pattern of the target molecule.



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Caption: A high-level conceptual workflow for synthesizing substituted benzonitriles.

Applications in Drug Discovery and Medicinal Chemistry

The precise arrangement of functional groups makes **4-Formyl-2-methoxybenzonitrile** a valuable building block in medicinal chemistry. Its utility is exemplified by its use in the preparation of Trifluoromethyl-substituted Imidazole Diketone derivatives, which have been investigated for cancer treatment.[1][9]

The aldehyde group serves as a reactive handle for forming new carbon-carbon or carbon-nitrogen bonds through reactions like condensations, reductive aminations, and Wittig reactions. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering further diversification possibilities. This structural motif is therefore a key component in generating libraries of complex molecules for screening and lead optimization in drug discovery campaigns. The pharmacophore concept, which focuses on the spatial arrangement of essential features for biological activity, is well-served by rigid scaffolds like the one provided by this molecule.[10]

Conclusion

The molecular structure of **4-Formyl-2-methoxybenzonitrile** is unequivocally defined by its unique trisubstituted aromatic ring, featuring ortho-methoxy, para-formyl, and ipso-nitrile functionalities. This architecture, confirmed through a rigorous combination of NMR, IR, and

MS spectroscopic techniques, imparts a distinct electronic and reactivity profile. As a versatile chemical intermediate, it plays a significant role in the synthesis of specialized compounds, particularly in the development of novel therapeutic agents. A thorough understanding of its structure is the foundation upon which its successful application in advanced chemical research and drug development is built.

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